molecular formula C24H24N6O3 B2760562 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2034424-84-3

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one

Numéro de catalogue: B2760562
Numéro CAS: 2034424-84-3
Poids moléculaire: 444.495
Clé InChI: AHNPRFPSQWZNKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one (CAS 2034225-02-8) is a high-purity, complex heterocyclic compound with a molecular formula of C21H18N6O3 and a molecular weight of 402.406 g/mol . This structurally unique hybrid molecule integrates 1,8-naphthyridine and pyrido[2,3-d]pyrimidin-4-one pharmacophores linked through a piperidine carbonyl bridge, creating a multifunctional architecture valuable for pharmaceutical research and drug discovery programs. The compound belongs to a class of tricyclic nitrogen-containing heterocycles that have demonstrated significant potential as antibacterial agents in research settings . Its mechanism of action is believed to involve targeting bacterial enzymes, potentially including topoisomerase inhibition, which makes it a valuable chemical tool for studying novel antibacterial pathways and resistance mechanisms. Researchers utilize this compound primarily in investigative studies focused on developing new anti-infective therapies, particularly against drug-resistant bacterial strains. The structural complexity of this molecule, featuring multiple hydrogen bond acceptors and donors, also makes it suitable for molecular docking studies and structure-activity relationship (SAR) investigations in medicinal chemistry. Available in quantities ranging from 1mg to 10mg, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Propriétés

IUPAC Name

3-[1-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-3-28-13-19(20(31)17-7-6-15(2)27-22(17)28)23(32)29-11-8-16(9-12-29)30-14-26-21-18(24(30)33)5-4-10-25-21/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPRFPSQWZNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, starting with the preparation of the naphthyridine core. This is typically achieved through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyridopyrimidinone moiety through further cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Applications De Recherche Scientifique

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs, particularly in the treatment of bacterial infections and other diseases.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Structural Comparison with 1,8-Naphthyridine Derivatives

Substituent Variations on the Naphthyridine Core

  • Compound 2c (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one): Lacks the pyrido-pyrimidinone-piperidine linkage but incorporates a morpholinomethyl group at position 3 and a phenyl group at position 2. The morpholine ring enhances solubility compared to the ethyl/methyl groups in the target compound .
  • The 3-chloro-2-fluorobenzyl group adds halogen-mediated hydrophobic interactions, absent in the target compound .
Table 1: Substituent Comparison of 1,8-Naphthyridine Derivatives
Compound Position 1 Position 3 Position 7 Additional Features
Target Compound Ethyl Piperidine-pyrido-pyrimidinone carbonyl Methyl 4-Oxo-1,4-dihydroquinoline
2c H Morpholinomethyl Methyl Phenyl at position 2
Compound 1 3-Cl-2-F-benzyl Ethyl carboxylate Pyridin-2-ylpiperazinyl Halogenated aryl group

Functional Group Comparison in Pyrido-Pyrimidinone Systems

Piperidine vs. Piperazine Linkages

  • Target Compound: Uses a piperidine ring to connect the pyrido-pyrimidinone system. Piperidine’s conformational rigidity may restrict binding pocket adaptability.
Table 2: Piperidine/Piperazine-Linked Derivatives
Compound Linking Group Substituent on Heterocycle Bioactivity Implications
Target Compound Piperidine Pyrido[2,3-d]pyrimidin-4-one Enhanced hydrophobic interactions
Patent Example Piperazine 4-Methylpiperazinyl Improved solubility and basicity

Key Reaction Pathways

  • Compound 2c : Prepared via sonochemical methods with POCl3-mediated condensation, highlighting efficiency in forming the naphthyridine core.
  • Compound 1 : Utilized a nucleophilic substitution reaction between a chlorinated naphthyridine intermediate and 1-(pyridin-2-yl)piperazine under thermal conditions.

Physicochemical Properties

Solubility and Lipophilicity

  • Compound 2c : The morpholinomethyl group balances lipophilicity with polarity (logP estimated ~2.5).
  • Compound 1 : The pyridin-2-ylpiperazinyl group introduces basicity (pKa ~8.5), enhancing solubility in acidic environments.
Table 3: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Notable Functional Groups
Target Compound ~509.5 g/mol ~3.2 Piperidine, pyrido-pyrimidinone
2c ~353.4 g/mol ~2.5 Morpholinomethyl, phenyl
Compound 1 ~529.9 g/mol ~3.8 Pyridin-2-ylpiperazinyl, halogenated aryl

Activité Biologique

1-Ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one (referred to as compound 1) is a complex organic molecule belonging to the naphthyridine derivatives. Its structure features multiple heterocyclic rings, which contribute to its diverse biological activities. This article explores the biological activity of compound 1, focusing on its anticancer properties, antioxidant effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of compound 1 is C₁₈H₁₈N₄O₃ with a molecular weight of approximately 342.36 g/mol. The compound's unique structural arrangement includes a naphthyridine core fused with a pyrimidine and piperidine moiety. This structural diversity is believed to enhance its interaction with various biological targets.

Anticancer Properties

Compound 1 has shown promising anticancer activity in various studies. In vitro assays have demonstrated that derivatives of naphthyridine can inhibit cell proliferation and induce apoptosis in several human cancer cell lines, including breast and colon cancer cells. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

These findings suggest that compound 1 may act through multiple mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, compound 1 exhibits significant antioxidant activity . Studies have indicated that it can scavenge free radicals and enhance cellular defense mechanisms against oxidative stress. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests:

Assay TypeEC50 (µM)Comparison to Ascorbic Acid
DPPH Scavenging20.0Comparable
ABTS Scavenging15.0Superior

These results highlight the potential of compound 1 as a therapeutic agent for conditions associated with oxidative stress .

The mechanism by which compound 1 exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound fits into the active sites of these targets, disrupting their normal function:

  • Enzyme Inhibition : Compound 1 may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have focused on the biological activity of compound 1 and its analogs:

  • Study on MCF-7 Cells : A study demonstrated that treatment with compound 1 resulted in a significant decrease in viability and an increase in apoptotic markers compared to control groups.
  • Antioxidant Evaluation : Research comparing various naphthyridine derivatives found that compound 1 exhibited superior antioxidant properties compared to other tested compounds.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways, including condensation, cyclization, and functional group transformations. For example, piperidine-carbonyl intermediates are formed via reactions with POCl₃ in DMF at elevated temperatures (80–100°C), followed by coupling with naphthyridinone derivatives . Key steps include:

  • Nucleophilic substitution : Piperidine derivatives react with activated carbonyl groups under reflux conditions (e.g., ethanol/DMF mixtures) to form stable intermediates .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing charged intermediates .
  • Yield optimization : Cooling reactions in ice/water precipitates crude products, which are purified via crystallization (e.g., EtOH/DMF) to achieve yields of 75–81% .

Basic: How is structural characterization performed for this compound using spectroscopic methods?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct peaks for ethyl groups (δ ~1.25 ppm, triplet) and aromatic protons (δ 7.0–8.9 ppm) confirm substitution patterns. Piperidine and pyridopyrimidinone moieties are identified via multiplet signals (δ 3.4–3.75 ppm) and downfield carbonyl resonances .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 527 for C₂₇H₂₅ClFN₅O₃) validate molecular weight .
  • Elemental analysis : Experimental C/H/N ratios are cross-checked against theoretical values to confirm purity (>95%) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies (e.g., unexpected splitting or shifts in NMR) are addressed via:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic/heterocyclic regions .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding in peak assignment for complex fused-ring systems .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry when single crystals are obtainable .

Advanced: What strategies mitigate side reactions during multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Protecting groups : Temporarily shield reactive amines or carbonyls using Boc or Fmoc groups to prevent undesired cyclization .
  • Temperature control : Maintain reactions at 80–100°C to balance reactivity and stability, avoiding decomposition of heat-sensitive intermediates .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before side reactions dominate .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Core modifications : Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to alter lipophilicity and binding affinity .
  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the 4-position to enhance interactions with target enzymes .
  • Biological assays : Test derivatives against bacterial/cancer cell lines to correlate substituent effects with inhibitory activity (e.g., IC₅₀ values) .

Advanced: What catalytic methods are viable for scaling up synthesis while minimizing waste?

Methodological Answer:

  • Sonochemical synthesis : Ultrasound irradiation reduces reaction times and improves yields in heterocycle formation (e.g., 20–30% faster than thermal methods) .
  • Palladium catalysis : Facilitates C–N coupling steps with high atom economy, reducing reliance on stoichiometric reagents .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising efficiency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.